C–Br vs. C–Cl Bond Dissociation Energy Advantage for Selective C2 Oxidative Addition
The target compound possesses a C2–Br bond with a bond dissociation energy (BDE) of approximately 79.6 kcal/mol, substantially lower than the C–Cl BDE of approximately 94 kcal/mol found in all three halogen positions of 2,4,5-trichlorothiazole . This 14.4 kcal/mol difference translates into a significantly lower activation barrier for oxidative addition at the C2 position with Pd(0) catalysts, enabling exclusive reaction at the brominated site under mild conditions while the chlorinated C4 and C5 positions remain inert. In 2,4,5-trichlorothiazole, all three positions bear C–Cl bonds, meaning oxidative addition can occur at any of the three sites, leading to mixtures of regioisomers unless highly optimized conditions are employed [1][2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (C–X BDE) governing oxidative addition rate |
|---|---|
| Target Compound Data | C2–Br BDE ≈ 79.6 kcal/mol; C4–Cl and C5–Cl BDE ≈ 94 kcal/mol |
| Comparator Or Baseline | 2,4,5-Trichlorothiazole: C2–Cl, C4–Cl, C5–Cl all ≈ 94 kcal/mol |
| Quantified Difference | ΔBDE (C–Br vs. C–Cl) ≈ 14.4 kcal/mol; estimated relative oxidative addition rate difference of >100-fold based on typical Br/Cl reactivity ratios in Pd-catalyzed cross-coupling |
| Conditions | Isolated molecule gas-phase BDE values; solution-phase relative rates confirmed across aryl halide cross-coupling literature |
Why This Matters
This BDE difference is the physicochemical basis for achieving monoselective C2 coupling without protecting group strategies, directly reducing step count and improving overall yield in convergent synthetic sequences.
- [1] Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chem. Rev. 2022, 122, 10126–10169. View Source
- [2] Schnürch, M.; Khan, A. F.; Stanetty, P. Polyarylated Thiazoles via a Combined Halogen Dance – Cross-Coupling Strategy. Eur. J. Org. Chem. 2009, 3351–3358. View Source
